

n-Hexadecylpyridinium-d5 Bromide molecular weight

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Compound of Interest

Compound Name: *n-Hexadecylpyridinium-d5
Bromide*

Cat. No.: *B584238*

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An In-Depth Technical Guide to **n-Hexadecylpyridinium-d5 Bromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **n-Hexadecylpyridinium-d5 Bromide**, focusing on its physicochemical properties, primary applications in analytical research, and relevant experimental methodologies. This document is intended for professionals in research, scientific, and drug development fields who utilize advanced analytical techniques for quantification.

Physicochemical Properties and Data

n-Hexadecylpyridinium-d5 Bromide is the deuterium-labeled form of n-Hexadecylpyridinium Bromide. The incorporation of five deuterium atoms on the pyridinium ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Quantitative Data Summary

Property	Value
Chemical Name	n-Hexadecylpyridinium-d5 Bromide
Synonym	Cetylpyridinium-d5 Bromide
Molecular Formula	C ₂₁ H ₃₃ D ₅ N·Br
Molecular Weight	389.48 g/mol
CAS Number	143715-91-7
Form	Solid (White to Off-White)[1]
Solubility	Slightly soluble in Methanol and Water[1]
Stability	Hygroscopic[1]

Core Application: Internal Standard in Mass Spectrometry

The primary and most critical application of **n-Hexadecylpyridinium-d5 Bromide** is its use as a deuterated internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2][3]

Deuterated internal standards are chemically identical to the analyte of interest (the non-labeled compound), but they have a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[2] This property is fundamental to their function. In an LC-MS workflow, the deuterated standard co-elutes with the analyte but is distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z).[2][3]

The use of a deuterated IS is considered the gold standard in quantitative bioanalysis for several reasons:

- **Correction for Matrix Effects:** It accurately compensates for variations in signal intensity caused by ion suppression or enhancement from complex biological matrices.[2][4][5]
- **Compensation for Sample Loss:** Since the IS is added at the beginning of the sample preparation process, it experiences the same potential losses as the analyte during

extraction, cleanup, and injection, allowing for accurate correction.[4][6]

- Improved Precision and Accuracy: By normalizing the analyte's signal to the IS's signal, the method's precision, accuracy, and reproducibility are significantly enhanced.[3][4]

The non-deuterated form, often known as Cetylpyridinium Bromide (CPB) or Cetylpyridinium Chloride (CPC), is a cationic surfactant widely used for its antimicrobial properties in products like mouthwashes and lozenges.[7][8] Therefore, the deuterated standard is essential for accurately quantifying levels of this compound in pharmaceutical formulations, biological samples from clinical trials, or environmental testing.

Experimental Protocols

General Protocol for Quantification using n-Hexadecylpyridinium-d5 Bromide as an Internal Standard

This section outlines a typical workflow for the quantification of n-Hexadecylpyridinium Bromide in a biological matrix (e.g., plasma) using its deuterated form as an internal standard.

Objective: To accurately quantify the concentration of n-Hexadecylpyridinium Bromide in plasma samples.

Materials:

- n-Hexadecylpyridinium Bromide (analyte standard)
- **n-Hexadecylpyridinium-d5 Bromide** (internal standard, IS)
- Blank plasma
- Acetonitrile with 0.1% Formic Acid (Protein Precipitation Solution)
- Methanol and Water (Mobile Phase components)
- LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of the analyte standard in methanol.
 - Prepare a 1 mg/mL stock solution of the IS, **n-Hexadecylpyridinium-d5 Bromide**, in methanol.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Perform serial dilutions of the analyte stock solution with blank plasma to create calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of each calibration standard, QC sample, and unknown study sample in a microcentrifuge tube, add 10 μ L of the IS working solution (e.g., at 200 ng/mL). This ensures the IS is present at a consistent concentration in every sample.
 - Vortex each tube briefly.
 - Add 300 μ L of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[\[4\]](#)
 - Vortex vigorously for 1 minute.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean vial for LC-MS analysis.
- LC-MS Analysis:
 - Chromatography: Inject the supernatant onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific m/z transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
 - Analyte (n-Hexadecylpyridinium): e.g., m/z 304.3 → [Fragment Ion]
 - IS (n-Hexadecylpyridinium-d5): e.g., m/z 309.3 → [Same Fragment Ion]
- Data Processing:
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the ratio of the analyte peak area to the IS peak area.
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes associated with **n-Hexadecylpyridinium-d5 Bromide** and its non-deuterated counterpart.

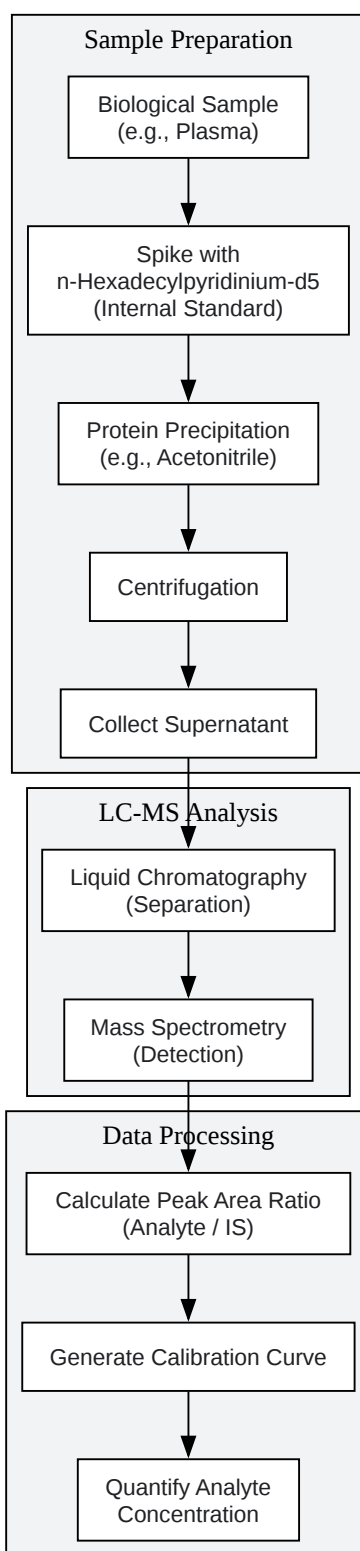


Figure 1: Analytical Workflow using a Deuterated Internal Standard

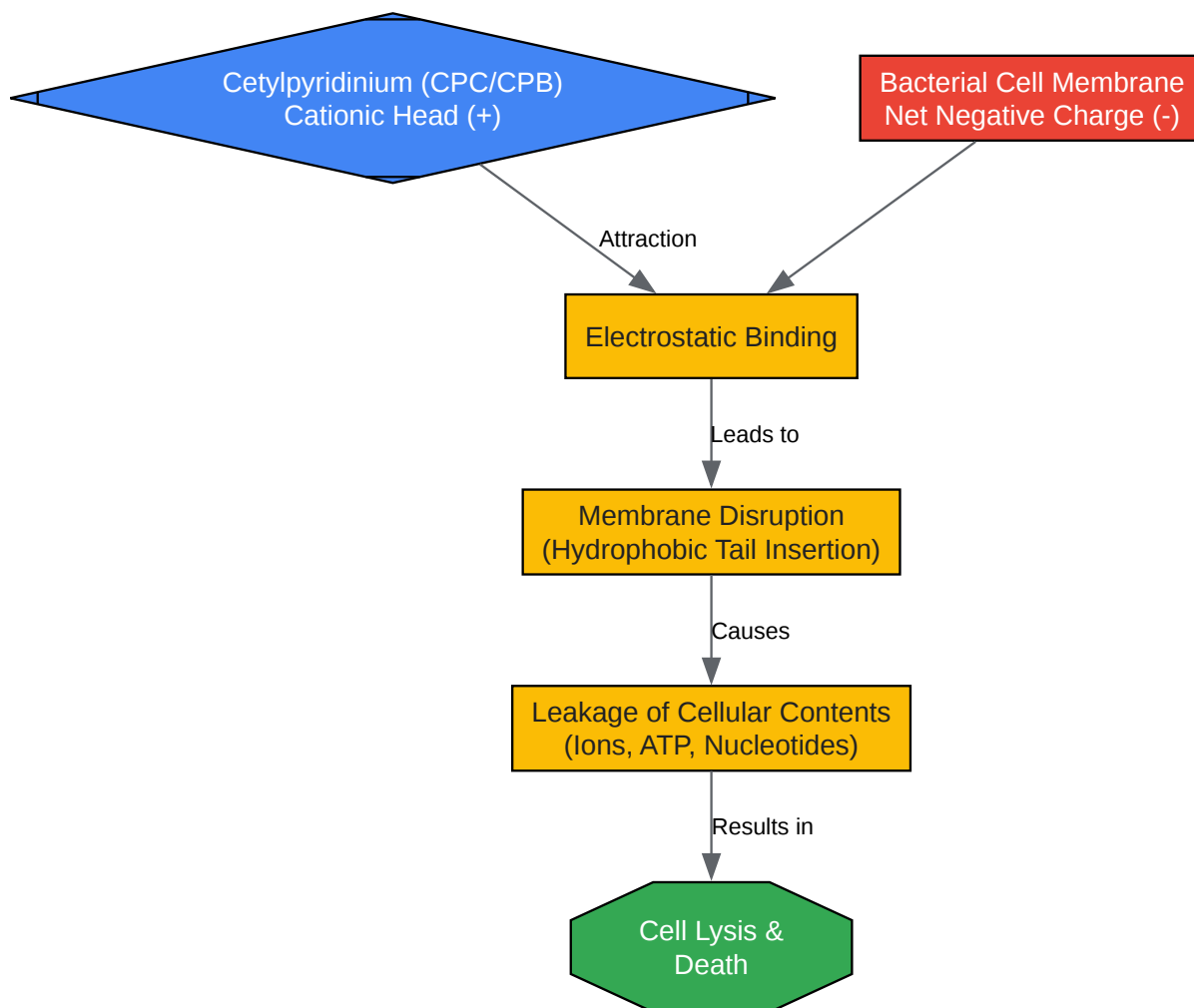


Figure 2: Antimicrobial Mechanism of Action for Cetylpyridinium

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